3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride, also known as an aminopyrimidinyl compound, is a chemical entity with potential applications in medicinal chemistry, particularly as a Janus kinase inhibitor. Its molecular structure features a benzoic acid moiety linked to a pyrimidinyl group, which is significant in various biological activities.
This compound can be classified under the category of kinase inhibitors, which are crucial in the development of therapies for various diseases, including cancer and autoimmune disorders. The compound's CAS number is 641569-94-0, and it has been referenced in pharmaceutical contexts as an impurity or degradation product associated with other active pharmaceutical ingredients .
The synthesis of 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride typically involves multi-step organic reactions. Although specific synthetic pathways for this exact compound are not extensively documented, general methods for synthesizing similar aminopyrimidinyl compounds include:
These methods highlight the complexity involved in synthesizing such compounds, which often require precise control over reaction conditions to yield high-purity products.
The chemical reactivity of 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride can be characterized by:
These reactions are essential for modifying the compound for enhanced biological activity or specificity.
The mechanism of action for compounds like 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride typically involves inhibition of Janus kinases (JAKs). JAKs are critical signaling molecules in various pathways related to immune response and cell proliferation. By inhibiting these kinases, the compound may help modulate inflammatory responses and potentially treat conditions such as rheumatoid arthritis or certain cancers .
The physical properties include:
Chemical properties involve:
These properties are crucial for handling and application in pharmaceutical formulations .
3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride has potential applications in:
Pyrimidine-benzamide hybrids represent a strategically significant class of heterocyclic compounds in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The benzoic acid moiety, exemplified by para-aminobenzoic acid (4-Aminobenzoic acid), serves as a versatile pharmacophore that enhances intestinal absorption and tolerability while enabling diverse derivatization at both carboxyl and amino functional groups [2]. When fused with pyrimidine—a scaffold present in 16% of U.S. FDA-approved small-molecule pharmaceuticals—these hybrids exhibit enhanced binding to biological targets involved in cancer, infectious diseases, and neurological disorders [7].
The hybridization rationale leverages complementary bioactivities:
Table 1: Biological Activities of Representative Pyrimidine-Benzamide Hybrids
Hybrid Structure | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|
Piperazine-linked cinnamide | Tubulin polymerization | 2.21–7.29 µM (A549 cells) | [7] |
Schiff base of PABA | Acetylcholinesterase | Sub-µM inhibition | [2] |
Pyrimidine-benzimidazole | SARS-CoV-2 main protease | Significant inhibition | [3] |
Structural analogues of 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride share core features enabling target-specific interactions:
Tubulin Binding Agents: Pyrimidine-benzimidazole hybrids like denibulin and nocodazole mimic colchicine’s binding to β-tubulin. Superimposition studies confirm benzimidazole insertion into the αT5 loop, a critical region for tubulin dimer assembly. Modifying linker chemistry (e.g., thioether vs. amine bridges) modulates potency, with amine-linked derivatives showing superior cytotoxicity [7].
DNA Minor Groove Binders: Derivatives like 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one exhibit DNA interaction via minor groove binding (binding constant K = 8.13 × 10⁴ L·mol⁻¹). Molecular docking confirms stabilization via hydrogen bonds and π-alkyl interactions with consecutive base pairs, enabling partial intercalation [6].
Antifolate Agents: Analogues incorporating para-aminobenzoic acid disrupt folate metabolism, as seen in methotrexate’s structure, which combines PABA, glutamic acid, and pteridine nuclei to inhibit dihydrofolate reductase (DHFR) [2].
Table 2: Structural Analogues and Their Therapeutic Targets
Compound Class | Key Structural Features | Primary Therapeutic Target | Mechanistic Insight | |
---|---|---|---|---|
Pyrimidine-benzimidazole | Benzimidazole-Cinnamide linker | Tubulin polymerization | G2/M phase arrest, ROS generation | [5] [7] |
Aminobenzoic acid hydrazides | Hydrazine carboxamide moiety | Acetylcholinesterase | Hydrogen bonding to catalytic triad | [2] |
Dimethylpyrimidinyl derivatives | Methyl-substituted pyrimidine | DNA minor groove | Partial intercalation | [6] |
The 4-amino-6-methylpyrimidinyl substitution in benzoic acid hybrids confers distinct biophysical and target-binding advantages:
Hydrogen Bonding Optimization: The 4-amino group (-NH₂) serves as a hydrogen bond donor/acceptor, enhancing affinity for residues in enzymatic pockets (e.g., Asp3.32 in 5-HT₂A receptors). Computational studies show that amino substitutions in pyrimidine improve docking scores by 15–30% compared to unsubstituted analogues due to complementary polar interactions [7] [8].
Electron-Donating Effects: Methyl groups at the 6-position donate electron density to the pyrimidine ring, augmenting π-stacking with aromatic residues (e.g., Phe340 in tubulin). This increases binding energy by ~2 kcal/mol, as quantified by free energy calculations [7].
Solubility-Bioavailability Balance: The hydrochloride salt form of 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid improves aqueous solubility while maintaining cell permeability. Molecular weight (<350 Da) and cLogP (≤3.5) align with Lipinski’s "lead-like" criteria, facilitating blood-brain barrier penetration for CNS targets [8] [10].
Table 3: Impact of 4-Amino-6-methylpyrimidinyl Substitutions
Property | Effect of 4-Amino Group | Effect of 6-Methyl Group | Overall Bioimpact | |
---|---|---|---|---|
Hydrogen bonding capacity | +2 H-bond acceptors/donors | Hydrophobic contouring | Enhanced target affinity | |
Electronic modulation | Mesomeric donation to ring | Inductive electron donation | Improved π-stacking efficiency | |
Solubility | Salt formation (HCl) | Lipophilicity control | Balanced permeability/bioavailability | [6] [10] |
The strategic incorporation of amino-methylpyrimidinyl motifs thus addresses multiple drug design challenges: optimizing target engagement, maintaining physicochemical suitability, and enabling scaffold diversification for novel therapeutic applications.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: